N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide - 2319788-09-3

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide

Catalog Number: EVT-3153780
CAS Number: 2319788-09-3
Molecular Formula: C18H19ClN6O2
Molecular Weight: 386.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulphonamide Derivatives

    Compound Description: These compounds are a novel series of N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide and sulphonamide derivatives synthesized from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl) aniline. Preliminary antimicrobial activity assays demonstrate these compounds exhibit good to moderate activity against microorganisms. []

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

    Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor that has been investigated in clinical trials for the treatment of solid tumors. It exhibits species-dependent toxicity, particularly in monkeys and humans, due to its metabolism by aldehyde oxidase (AO). This metabolism results in the formation of a less soluble metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11), which contributes to obstructive nephropathy. []

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

    Compound Description: Compound 1 is a potent and selective c-Met inhibitor with favorable pharmacokinetic properties in preclinical studies. It undergoes bioactivation by cytochrome P450 enzymes (CYPs), primarily CYP3A4, 1A2, and 2D6 in humans and CYP2A2, 3A1, and 3A2 in rats, leading to covalent binding to microsomal proteins and glutathione conjugation. This bioactivation is mediated by the oxidation of the isothiazole sulfur atom. []

7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

    Compound Description: Compound 2 is an analog of Compound 1 designed to reduce bioactivation while maintaining its potency and pharmacokinetic characteristics. While it exhibits a shift in metabolism towards the naphthyridine ring alkoxy substituent, it still undergoes glutathione conjugation and covalent binding similar to Compound 1, albeit to a lesser extent. []

    Relevance: Compound 2, like Compound 1, shares the [, , ]triazolo[4,3-b]pyridazin-3-ylmethyl-1,5-naphthyridin-4-amine core with N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide. The primary difference lies in the substitution at the 7-position of the naphthyridine ring, where Compound 2 possesses a 2-methoxyethoxy group instead of the methoxy group in Compound 1. The target compound lacks these specific substituents.

N-[([1,2,4]Triazolo[4,3-a]pyridin-3-yl)methyl]benzamide

    Compound Description: This compound serves as a representative example of benzoylaminomethyl-substituted fused triazoles synthesized from hippuric acid and heteroarylhydrazines. []

Properties

CAS Number

2319788-09-3

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide

Molecular Formula

C18H19ClN6O2

Molecular Weight

386.84

InChI

InChI=1S/C18H19ClN6O2/c1-12-7-14(3-4-15(12)19)27-10-18(26)23(2)13-8-24(9-13)17-6-5-16-21-20-11-25(16)22-17/h3-7,11,13H,8-10H2,1-2H3

InChI Key

FFDJDLSDJGQHPP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.